![molecular formula C10H9N3O3S B1493273 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 2098111-61-4](/img/structure/B1493273.png)
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Overview
Description
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of triazole compounds typically involves binding to enzymes and receptors in the body, leading to a variety of biological effects . The exact interaction would depend on the specific structure of the compound and the target it binds to.
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors . The specific pathways affected by “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets.
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific structures . Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for “this compound”.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Triazole compounds in general can have a wide range of effects due to their ability to bind to various targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazole compounds . The specific effects of these factors on “this compound” would need to be studied.
Biological Activity
The compound 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N4OS
- Molecular Weight : 236.30 g/mol
- CAS Number : 2098013-02-4
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi. In vitro studies showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The triazole scaffold is known for its anticancer activity. Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and nitric oxide release in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, which supports its potential use in inflammatory conditions .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes associated with various diseases:
- Carbonic Anhydrase Inhibitors : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition studies suggest that the compound may act as a potent inhibitor of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and edema .
- Cholinesterase Inhibitors : Given the relevance of cholinesterase inhibitors in Alzheimer's disease therapy, this compound's inhibition of this enzyme could indicate potential neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine derivatives appears to be influenced by the presence of the thiophene ring and the triazole moiety. Modifications to these structures can enhance or diminish their biological activities. For example:
- Substituents on the thiophene ring can alter lipophilicity and receptor binding affinity.
- The position of functional groups on the triazole ring can affect enzyme inhibition potency.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant activity compared to standard antibiotics .
- Cancer Cell Line Study : In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with an IC50 value determined at 15 µM after 48 hours of exposure .
Properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-10(15)9-7-4-16-8(3-13(7)12-11-9)6-1-2-17-5-6/h1-2,5,8H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLCYPJHUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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